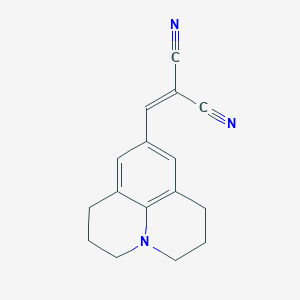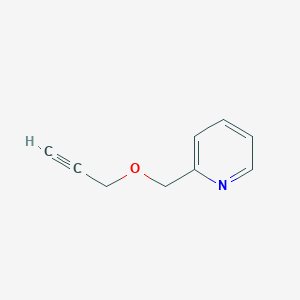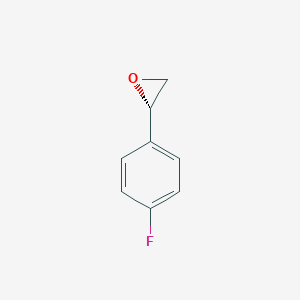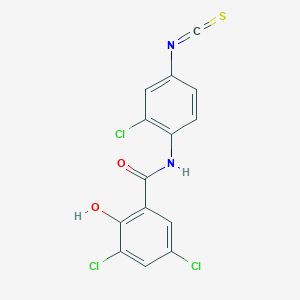
9-(2,2-Dicyanovinyl)julolidine
Overview
Description
9-(2,2-Dicyanovinyl)julolidine, also known as DCVJ, is a molecular rotor and a unique fluorescent dye . It binds to tubulin and actin, and its fluorescence intensity drastically increases upon polymerization . DCVJ also binds to phospholipid bilayers and increases its fluorescence intensity . It can detect the kinetic process of degranulation of mast cells .
Synthesis Analysis
The synthesis of julolidine, the core structure of DCVJ, has been extensively explored . The main synthetic approaches for constructing and modifying the julolidine ring have been summarized and compared . The strategies reported for the synthesis of the julolidine ring include aldol condensation, olefination, imine synthesis, and cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 9-(2,2-Dicyanovinyl)julolidine is C16H15N3 . Its properties depend on the rotational relaxation of the molecule, which can be influenced by the viscosity of the solvent used .Chemical Reactions Analysis
DCVJ is a fluorescent molecular rotor, and its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . Researchers have explored its utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids .Physical And Chemical Properties Analysis
9-(2,2-Dicyanovinyl)julolidine has a molecular weight of 249.31 g/mol . It is soluble in DMSO and chloroform . It has an excitation maximum at approximately 450 nm, and its emission is approximately 480 or 505 nm for low or high viscosity solvents, respectively .Scientific Research Applications
Fluorescence Spectroscopy
DCVJ: is a fluorescent molecular rotor used extensively in fluorescence spectroscopy. Its fluorescence intensity increases upon binding to proteins, making it an excellent probe for studying protein interactions and dynamics . The compound’s ability to fluoresce at specific wavelengths (λex 433 nm; λem 500 nm) allows for precise tracking in biological systems .
Sensing and Diagnosis
As a versatile tool, DCVJ has been employed in sensing and diagnosis applications. It serves as a fluorescent turn-on probe, which is effective in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . This makes it invaluable for monitoring changes in the microenvironment of live cellular systems.
Polymerization Studies
In polymer science, DCVJ is used to monitor polymerization processes. Its sensitivity to viscosity changes allows researchers to observe the polymerization as it occurs, providing insights into the kinetics and mechanisms of polymer formation .
Metal Ion Detection
The compound’s fluorescent properties make it suitable for detecting metal ions. By incorporating DCVJ into a system, scientists can detect and quantify the presence of specific metal ions based on fluorescence changes .
Biochemical Research
DCVJ: has applications in biochemical research, such as detecting the aggregation of polysorbate-containing IgG formulations. This is crucial for understanding the stability and shelf-life of therapeutic proteins .
Cellular Imaging
In cellular imaging, DCVJ is used to stain proteins and cellular structures. Its quantum yield increases with decreasing free rotation upon binding, making it useful for studying the kinetics of beta-amyloid fibril formation and other cellular processes .
Tubulin Dynamics
Researchers have utilized DCVJ to study tubulin dynamics. Its fluorescence increases when bound to tubulin sheets but decreases when bound to microtubules, providing insights into the structural dynamics of tubulin within cells .
Detection of Lipid Phase Transition
DCVJ: is also applied in the detection of lipid phase transitions in bacteria. This application is significant for understanding bacterial cell membrane properties and their response to environmental changes .
Mechanism of Action
Target of Action
The primary targets of DCVJ are tubulin and actin proteins . These proteins play a crucial role in maintaining the structure and function of cells. DCVJ binds to these proteins and its fluorescence intensity drastically increases upon their polymerization .
Mode of Action
DCVJ is a fluorescent molecular rotor . Its fluorescence properties are greatly affected by the angle of rotation of the olefin group extending off of its lone aromatic ring . When DCVJ binds to its targets (tubulin and actin), it undergoes a change in its rotational relaxation, which in turn influences its fluorescence properties .
Biochemical Pathways
DCVJ primarily serves as a fluorescent turn-on probe , showcasing its effectiveness in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . It is used to study the kinetics of beta-amyloid fibril formation , a process linked to Alzheimer’s disease.
Pharmacokinetics
It is known that dcvj is soluble in dmso , which suggests that it could be administered in a suitable solvent for biological studies.
Result of Action
Upon binding to its targets, DCVJ increases its fluorescence intensity . This property is utilized in a wide range of applications such as cellular imaging and detection of protein aggregation . For instance, it has been used to detect the kinetic process of degranulation of mast cells .
Action Environment
The action of DCVJ is influenced by environmental factors such as the viscosity of the solvent used . Its fluorescence yield increases with decreasing free rotation, which can be influenced by the viscosity of the solvent . Therefore, the action, efficacy, and stability of DCVJ can be modulated by adjusting the environmental conditions.
Future Directions
Fluorescent molecular rotors incorporating julolidine have found diverse applications in various fields . They have been used in sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . The ongoing research concerning their diverse applications provides a forward-looking perspective on their potential advancements .
properties
IUPAC Name |
2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-10-13(11-18)7-12-8-14-3-1-5-19-6-2-4-15(9-12)16(14)19/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAUBRDKLVBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973835 | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,2-Dicyanovinyl)julolidine | |
CAS RN |
58293-56-4 | |
| Record name | 2-[(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58293-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 58293-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90973835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2,2-Dicyanovinyl)julolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)







![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)